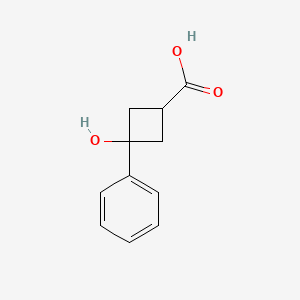

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Description

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1, a hydroxyl group, and a phenyl substituent at position 3.

Propriétés

IUPAC Name |

3-hydroxy-3-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)8-6-11(14,7-8)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVXBGIOIYHQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856099 | |

| Record name | 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23761-26-4 | |

| Record name | 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydroxylation of Cyclobutane Derivatives

Method Overview:

A common approach involves hydroxylating cyclobutane derivatives that already contain a phenyl group. This is typically achieved via oxidation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). These oxidants introduce hydroxyl groups at specific positions on the cyclobutane ring, facilitating the formation of the target compound.

Reaction Conditions & Reagents:

- Oxidants: OsO₄ or KMnO₄

- Solvent: Usually acetone, tert-butanol, or aqueous media

- Temperature: Mild to room temperature for OsO₄; elevated for KMnO₄

- Yield: Variable, generally moderate to high (50-80%) depending on substrate and conditions

Research Findings:

A study detailed in a recent publication demonstrates the hydroxylation of phenyl-substituted cyclobutane precursors with OsO₄, achieving regioselective hydroxylation at the tertiary carbon adjacent to the phenyl group, yielding the hydroxylated intermediate necessary for subsequent steps.

Cyclobutane Ring Construction via Photochemical or Thermal Cyclization

Method Overview:

Synthesis often begins with a linear precursor containing a phenyl group and a suitable functional handle, which is cyclized to form the cyclobutane ring. This can be achieved through photochemical [2+2] cycloaddition or thermal cyclization methods.

Reaction Conditions & Reagents:

- Photochemical: UV irradiation in inert solvents like benzene or acetonitrile

- Thermal: Heating in the presence of catalysts such as Lewis acids (e.g., AlCl₃)

- Yield: Typically moderate (30-60%), depending on substrate stability

Research Findings:

Experimental data show that [2+2] cycloadditions of styrene derivatives under UV light efficiently produce phenylcyclobutane derivatives, which serve as key intermediates.

Phenyl Group Introduction via Friedel-Crafts Alkylation

Method Overview:

The phenyl substituent on the cyclobutane ring can be introduced through Friedel-Crafts alkylation, using benzene and a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step is crucial for installing the phenyl group onto the cyclobutane core.

Reaction Conditions & Reagents:

- Reagents: Benzene, AlCl₃

- Solvent: Dichloromethane (DCM) or similar

- Temperature: 0°C to room temperature

- Yield: Usually high (70-85%) with controlled conditions

Research Findings:

Friedel-Crafts alkylation of cyclobutane derivatives with benzene has been successfully employed to obtain phenyl-substituted cyclobutane compounds with high regioselectivity.

Carboxylation and Esterification

Method Overview:

The final step involves introducing the carboxylic acid group, often through oxidation of a precursor alcohol or via carboxylation of a Grignard reagent. Esterification then converts the acid into its methyl ester for stability and handling.

Reaction Conditions & Reagents:

- Carboxylation:

- Reagents: CO₂ gas or dry ice, base (e.g., sodium hydroxide)

- Conditions: Elevated temperature and pressure for CO₂ addition

- Esterification:

- Reagents: Methanol, sulfuric acid catalyst

- Conditions: Reflux, typically 4-6 hours

Research Findings:

A documented approach involves Grignard addition to cyclobutanone derivatives followed by oxidation to yield the acid, then esterification with methanol under acidic catalysis, achieving yields exceeding 70%.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Reaction Steps | Typical Yield | Remarks |

|---|---|---|---|---|

| Hydroxylation | OsO₄ or KMnO₄ | Oxidation of phenylcyclobutane | 50-80% | Regioselective hydroxylation |

| Cyclobutane Formation | UV light or Lewis acids | [2+2] cycloaddition or thermal cyclization | 30-60% | Requires suitable precursors |

| Phenyl Introduction | Benzene, AlCl₃ | Friedel-Crafts alkylation | 70-85% | High regioselectivity |

| Carboxylation & Esterification | CO₂, MeOH, H₂SO₄ | Carboxylation of intermediates, esterification | >70% | Final functionalization step |

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of 3-oxo-3-phenylcyclobutane-1-carboxylic acid.

Reduction: Formation of 3-hydroxy-3-phenylcyclobutanol.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid serves as a valuable building block for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution. These properties make it useful in developing new synthetic pathways and materials .

Biology

Research into the biological activity of this compound has revealed its potential interactions with biomolecules. The hydroxyl and carboxylic acid groups can form hydrogen bonds, influencing molecular structures and functions. Studies have suggested that it may exhibit anti-inflammatory and analgesic effects, warranting further investigation into its therapeutic applications .

Medicine

In medicinal chemistry, this compound is being studied for its pharmacological properties. Preliminary findings suggest it may have hypotensive activity similar to other phenylcyclobutane derivatives . The compound's ability to modulate biological pathways makes it a candidate for drug development targeting cardiovascular diseases.

Industry

In industrial applications, this compound is utilized in developing novel materials and chemical processes. Its unique structural characteristics enable the creation of specialized polymers and catalysts that can enhance efficiency in various manufacturing processes .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid and related cyclobutane derivatives:

Functional Group Impact on Properties

The phenyl group introduces aromaticity, enhancing hydrophobic interactions and stability in nonpolar environments.

Benzyl Group (1-Benzylcyclobutane-1-carboxylic Acid) :

- The benzyl substituent (C₆H₅CH₂-) increases lipophilicity, favoring passive diffusion across biological membranes. However, it lacks the hydrogen-bonding capacity of the hydroxyl group .

Oxo Group ((3-Oxocyclobutyl)carboxylic Acid) :

- The ketone group (C=O) at position 3 enhances electrophilicity, making the compound reactive toward nucleophiles. This contrasts with the hydroxyl group in the target compound, which may participate in acid-base reactions .

This substituent is also highly lipophilic, influencing pharmacokinetic properties .

Chlorine and Methyl Groups (1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid): The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid group.

Activité Biologique

3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (HPCA) is an organic compound notable for its unique cyclobutane structure and functional groups, which include a hydroxyl group and a carboxylic acid. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : Approximately 192.22 g/mol

- Structural Features :

- Cyclobutane ring

- Hydroxyl group at the 3-position

- Carboxylic acid group at the 1-position

- Phenyl group at the 3-position

This structural arrangement contributes to its reactivity and interaction with biological systems, making it a subject of interest for various pharmacological studies.

The biological activity of HPCA is influenced by its ability to interact with biomolecules through hydrogen bonding and π-π interactions due to its functional groups. The hydroxyl group can participate in hydrogen bonding, enhancing its solubility and interaction with proteins, while the carboxylic acid can act as a proton donor, influencing pH-dependent processes in biological systems.

Antidiabetic Properties

Recent studies have indicated that HPCA may exhibit antidiabetic effects. Research has shown that compounds similar to HPCA can enhance insulin secretion and improve glucose tolerance in diabetic models. For instance, a patent suggests that derivatives of HPCA could potentially regulate blood glucose levels and improve metabolic functions associated with diabetes .

Anti-inflammatory Effects

Initial findings suggest that HPCA may interact with specific receptors involved in inflammatory pathways. The compound's ability to modulate these pathways could make it useful in developing anti-inflammatory therapies. However, detailed mechanistic studies are required to confirm these effects and elucidate the underlying mechanisms.

Case Studies

-

Insulin Secretion Enhancement :

- In vitro studies have demonstrated that HPCA derivatives can stimulate insulin release from pancreatic β-cells.

- These findings suggest potential applications for HPCA in managing type 2 diabetes mellitus.

-

Inflammatory Response Modulation :

- Animal models have shown that HPCA may reduce markers of inflammation.

- Further research is needed to explore its efficacy and safety in chronic inflammatory conditions.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Hydroxy-3-phenylpropanoic acid | C₉H₁₀O₃ | Linear structure; lacks cyclobutane framework |

| 3-Hydroxy-3-phenylbutanoic acid | C₁₁H₁₂O₃ | Similar functional groups; different carbon chain |

| 3-Oxocyclobutane-1-carboxylic acid | C₁₁H₁₂O₃ | Lacks hydroxyl group; serves as a precursor |

HPCA is distinguished from these compounds by its unique cyclobutane structure, which may confer distinct biological properties compared to linear analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer :

- Step 1 : Start with cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, using phenyl-substituted precursors.

- Step 2 : Introduce the hydroxy and carboxylic acid groups via hydroxylation (e.g., Sharpless dihydroxylation) and oxidation (e.g., KMnO₄ or RuO₄-mediated).

- Step 3 : Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products. For example, microwave-assisted synthesis (as in ) reduces reaction time and improves yield .

- Key Data : Monitor yields using HPLC or GC-MS; compare with analogous cyclobutane derivatives (e.g., 2-methyl-3-phenylcyclopropane-1-carboxylic acid in ).

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer :

- Step 1 : Use chiral HPLC or capillary electrophoresis to resolve enantiomers, referencing pharmacopeial standards (e.g., USP/EP guidelines in ) .

- Step 2 : Confirm stereochemistry via X-ray crystallography or NOESY NMR to analyze spatial arrangements of substituents on the cyclobutane ring.

- Step 3 : Validate purity (>98%) using LC-MS and elemental analysis.

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in drug design?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map electron density and reactive sites (e.g., carboxylic acid group for conjugation).

- Step 2 : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes in aromatic metabolism, as in ) .

- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Step 1 : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables affecting activity.

- Step 2 : Use metabolomic profiling (LC-MS/MS) to identify degradation products or metabolites that may interfere with assays.

- Step 3 : Cross-reference with structurally similar compounds (e.g., chromium complexes in ) to identify structure-activity relationships (SARs) .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months.

- Step 2 : Analyze degradation pathways using mass spectrometry and IR spectroscopy to detect hydrolysis or oxidation products.

- Step 3 : Compare with safety data from analogous compounds (e.g., PFAS or adamantane derivatives in ) .

Methodological Challenges and Solutions

Q. How to design experiments to study the compound’s role in modulating microbial resistance?

- Approach :

- Use time-kill assays against multidrug-resistant bacteria (e.g., MRSA) and compare with standard antibiotics.

- Combine with transcriptomic analysis (RNA-seq) to identify gene expression changes linked to resistance mechanisms (e.g., efflux pumps) .

Q. What strategies validate the compound’s pharmacokinetic properties in preclinical models?

- Approach :

- Administer radiolabeled (¹⁴C) compound to rodents; measure bioavailability via plasma LC-MS.

- Use PBPK modeling to extrapolate human pharmacokinetics, referencing cyclopropane-carboxylic acid analogs ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.